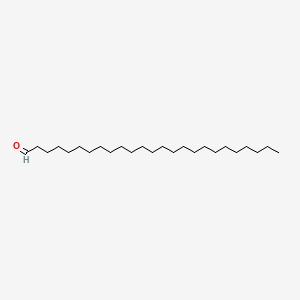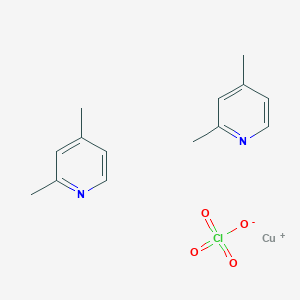
Copper(1+);2,4-dimethylpyridine;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);2,4-dimethylpyridine;perchlorate is a coordination compound consisting of a copper ion in the +1 oxidation state, coordinated with two molecules of 2,4-dimethylpyridine and one perchlorate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2,4-dimethylpyridine;perchlorate typically involves the reaction of copper(I) salts with 2,4-dimethylpyridine in the presence of perchlorate anions. One common method is to dissolve copper(I) perchlorate in an oxygen-free acetonitrile solution and then add 2,4-dimethylpyridine. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) ion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reaction vessels, maintaining an inert atmosphere, and ensuring the purity of the reactants to achieve a high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);2,4-dimethylpyridine;perchlorate can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Ligand Substitution: The 2,4-dimethylpyridine ligands can be replaced by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as oxygen or hydrogen peroxide, can oxidize copper(I) to copper(II).
Substitution Reagents: Various nitrogen or phosphorus-based ligands can replace 2,4-dimethylpyridine under appropriate conditions.
Coordination Reagents: Other metal salts or ligands can coordinate with the copper ion.
Major Products
Oxidation: Copper(II) complexes.
Substitution: New coordination compounds with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Copper(1+);2,4-dimethylpyridine;perchlorate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic or magnetic properties.
Biology and Medicine: Studied for its potential biological activity and as a model compound for understanding copper’s role in biological systems.
Wirkmechanismus
The mechanism by which Copper(1+);2,4-dimethylpyridine;perchlorate exerts its effects involves the coordination of the copper ion with the 2,4-dimethylpyridine ligands and the perchlorate anion. This coordination stabilizes the copper(I) oxidation state and influences the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions or applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(1+);2,6-dimethylpyridine;perchlorate: Similar structure but with 2,6-dimethylpyridine instead of 2,4-dimethylpyridine.
Silver(1+);2,4-dimethylpyridine;perchlorate: Similar coordination environment but with silver instead of copper.
Uniqueness
Copper(1+);2,4-dimethylpyridine;perchlorate is unique due to the specific steric and electronic properties imparted by the 2,4-dimethylpyridine ligands.
Eigenschaften
CAS-Nummer |
54360-46-2 |
|---|---|
Molekularformel |
C14H18ClCuN2O4 |
Molekulargewicht |
377.30 g/mol |
IUPAC-Name |
copper(1+);2,4-dimethylpyridine;perchlorate |
InChI |
InChI=1S/2C7H9N.ClHO4.Cu/c2*1-6-3-4-8-7(2)5-6;2-1(3,4)5;/h2*3-5H,1-2H3;(H,2,3,4,5);/q;;;+1/p-1 |
InChI-Schlüssel |
SBDVGJHBVYRZGL-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.[O-]Cl(=O)(=O)=O.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


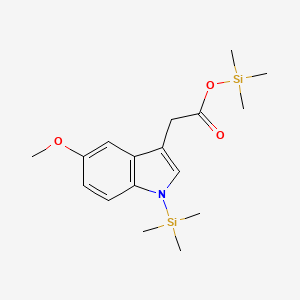

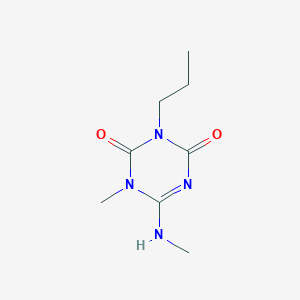
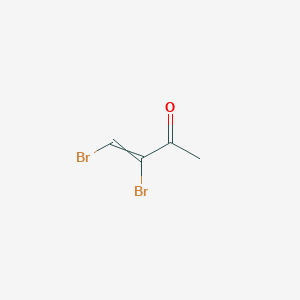
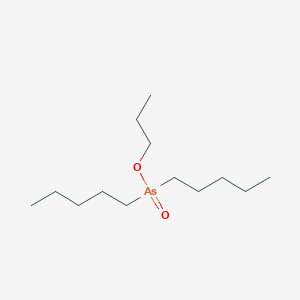
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)
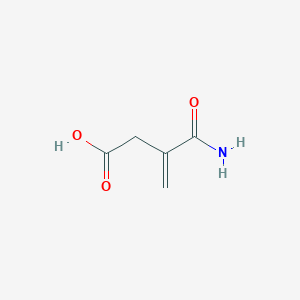
![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
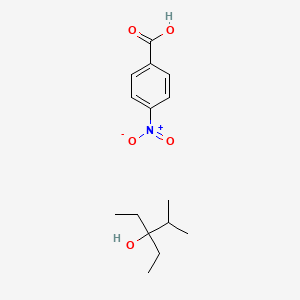
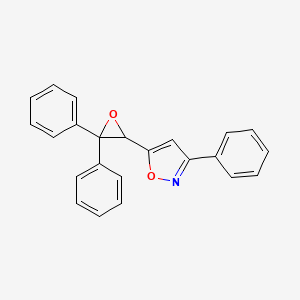
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
